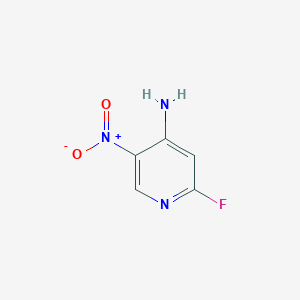

2-Fluoro-5-nitropyridin-4-amine

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of chemical research, particularly in medicinal chemistry and materials science. rsc.org Its structure is a fundamental component in over 7,000 existing drug molecules and is prevalent in numerous FDA-approved pharmaceuticals and important agrochemicals. rsc.orgresearchgate.net Pyridine derivatives exhibit a vast array of biological activities, including antifungal, anticancer, antiviral, anti-inflammatory, and antimicrobial properties. nih.govtandfonline.comwisdomlib.org

The utility of the pyridine scaffold stems from its unique chemical characteristics. rsc.org The nitrogen atom imparts basicity, enhances water solubility, and provides a site for hydrogen bonding, all of which are crucial for molecular interactions with biological targets. nih.gov Furthermore, the pyridine ring can act as a bioisostere for other chemical groups, allowing chemists to modify a molecule's properties to improve its efficacy and pharmacokinetic profile. rsc.org This versatility makes pyridine and its derivatives indispensable tools in the design and synthesis of new therapeutic agents and functional materials. sciencepublishinggroup.comnih.gov

Overview of Fluorine and Nitro Group Effects on Pyridine Reactivity

The reactivity of the pyridine ring can be precisely controlled by the introduction of various substituents. The fluorine (F) and nitro (NO₂) groups, in particular, have profound electronic effects that significantly alter the ring's behavior in chemical reactions.

The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, which leads to an electron-deficient (π-deficient) ring system compared to benzene. uoanbar.edu.iqimperial.ac.uk This inherent electron deficiency makes the pyridine ring less reactive towards electrophilic aromatic substitution (which typically occurs at the 3-position under harsh conditions) and more susceptible to nucleophilic aromatic substitution (SNAᵣ). nih.govuoanbar.edu.iqpearson.com

The effects of the fluorine and nitro groups are as follows:

Fluorine (F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect). This effect further reduces the electron density of the pyridine ring, enhancing its electrophilicity.

Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-M). nih.govnih.gov It significantly deactivates the ring towards electrophiles but strongly activates it for nucleophilic attack.

When both a fluorine atom and a nitro group are present, as in fluoronitropyridines, the pyridine ring becomes highly activated for nucleophilic aromatic substitution. youtube.com The positions ortho (2-position) and para (4-position) to the nitrogen atom are the most electron-deficient and, therefore, the most reactive sites for nucleophilic attack. uoanbar.edu.iqyoutube.comyoutube.com The fluorine atom, being a halogen, is an excellent leaving group in SNAᵣ reactions, facilitating the introduction of a wide range of nucleophiles. tandfonline.com

Scope and Research Focus on 2-Fluoro-5-nitropyridin-4-amine

This compound is a highly functionalized pyridine derivative that serves as a valuable intermediate in organic synthesis. Its structure combines the activating effects of the nitro group and the leaving group ability of the fluorine atom, making it a versatile precursor for more complex molecules.

Research involving this compound primarily focuses on its utility as a building block in the synthesis of novel heterocyclic compounds. The presence of three distinct functional groups—an amine, a nitro group, and a fluorine atom—on a pyridine core allows for a variety of selective chemical transformations. The fluorine atom at the 2-position is particularly susceptible to nucleophilic displacement, enabling the construction of diverse substituted pyridines.

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₄FN₃O₂ |

| Molecular Weight | 157.10 g/mol |

| Appearance | Pale yellow crystalline powder |

| Melting Point | 69-71 °C |

| Boiling Point | 266 °C |

| Data sourced from multiple chemical suppliers and databases. nbinno.comuni.lu |

The strategic placement of the substituents makes this compound a key starting material for creating compounds with potential applications in medicinal and agrochemical research. The ability to readily displace the fluorine atom allows for the introduction of various functionalities, leading to the development of new chemical entities with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN3O2/c6-5-1-3(7)4(2-8-5)9(10)11/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPVZEUFTSCVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80483650 | |

| Record name | 4-Amino-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60186-19-8 | |

| Record name | 4-Amino-2-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80483650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 Fluoro 5 Nitropyridin 4 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position

The SNAr reaction is a cornerstone of pyridine (B92270) chemistry, and 2-Fluoro-5-nitropyridin-4-amine serves as an excellent substrate for this transformation. The high electronegativity of the fluorine atom, combined with the strong electron-withdrawing capacity of the para-nitro group and the ring nitrogen, renders the C2 carbon atom significantly electrophilic and prone to attack by a wide range of nucleophiles. acs.orgnih.gov The general superiority of fluoride (B91410) as a leaving group in SNAr reactions compared to other halogens is due to its ability to strongly polarize the C-F bond, facilitating nucleophilic attack. imperial.ac.uk

The fluorine atom of this compound can be readily displaced by oxygen-based nucleophiles, such as alkoxides, to form the corresponding 2-alkoxy-5-nitropyridin-4-amine derivatives. These reactions are typically carried out by treating the fluorinated pyridine with an alcohol in the presence of a base, such as sodium hydride, which generates the more potent alkoxide nucleophile in situ.

For example, the reaction with N,N-dimethylethanolamine in the presence of sodium hydride in tetrahydrofuran (B95107) (THF) leads to the substitution of the fluorine atom. While this specific example involves a related compound, 2-chloro-3-fluoro-5-nitropyridine (B1393277), the principle of alkoxide displacement of an activated fluorine is directly applicable. rsc.org The reaction proceeds efficiently, demonstrating the utility of this method for creating C-O bonds on the pyridine scaffold.

Table 1: Representative SNAr Reaction with an Oxygen Nucleophile

| Reactant | Nucleophile | Product |

|---|---|---|

| 2-Chloro-3-fluoro-5-nitropyridine | N,N-Dimethylethanolamine / NaH | 2-((3-Fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine |

Data derived from a study on a structurally similar compound, illustrating the reactivity principle. rsc.org

The displacement of the fluorine atom by nitrogen nucleophiles is a widely employed strategy for the synthesis of various substituted pyridines. acs.orgthieme-connect.de Primary and secondary amines readily react with this compound to yield N-substituted 5-nitropyridine-2,4-diamine (B1592300) derivatives. These reactions often proceed under mild conditions and demonstrate broad scope, accommodating a variety of functional groups on the incoming amine. thieme-connect.de

This reactivity is crucial in the synthesis of biologically active molecules. The substitution can be carried out with simple alkylamines as well as more complex structures, including amino acids, to generate diverse molecular libraries. The reaction's efficiency stems from the high electrophilicity of the C2 position, making it a reliable method for C-N bond formation. nih.govthieme-connect.de

The SNAr reaction of this compound proceeds through a well-established two-step addition-elimination mechanism. strath.ac.uk The initial step involves the attack of the nucleophile on the electron-deficient carbon atom (C2), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govchemrxiv.org The negative charge in this complex is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the ortho- and para-substituents, particularly the nitro group. strath.ac.uknih.gov

The formation of this stabilized intermediate is a fast and reversible process. nih.gov The subsequent step is the rate-determining step, which involves the departure of the fluoride leaving group to restore the aromaticity of the ring, yielding the final substitution product. chemrxiv.org While most SNAr reactions proceed via this stepwise pathway involving a distinct Meisenheimer intermediate, some recent computational studies suggest that certain SNAr reactions may follow a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a stable intermediate. strath.ac.ukchemrxiv.org However, for highly activated systems like nitropyridines, the stepwise mechanism is generally accepted. strath.ac.uk

The reactivity of the pyridine ring in SNAr reactions is profoundly influenced by the electronegativity of its substituents. The fluorine atom itself, being the most electronegative halogen, creates a highly polarized C-F bond, which is a key factor in its excellent leaving group ability in this context. nih.govnih.gov Its effect surpasses that of other halogens (Cl, Br, I) in facilitating nucleophilic attack. acs.org

Chemical Reductions and Oxidations

The nitro group of this compound can be selectively reduced to an amino group, yielding 2-fluoropyridine-4,5-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds and is often accomplished while preserving the fluorine substituent, which can be used for subsequent SNAr reactions.

Common methods for this reduction include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) with hydrogen gas. rsc.orgcommonorganicchemistry.com This method is often preferred for its clean conversion and high yields. For instance, a similar substrate, 2-((3-fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine, was reduced to its corresponding diamine in 90% yield using Pd/C and H₂ gas. rsc.org

Other reagents can also achieve this transformation. The choice of reducing agent is crucial for chemoselectivity, especially when other reducible functional groups are present. commonorganicchemistry.comorganic-chemistry.org Reagents such as iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are classic methods for nitro group reduction and are known for their mildness and tolerance of other functionalities. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is another option that can sometimes offer selectivity in reducing one nitro group in the presence of others. commonorganicchemistry.com The resulting 2-fluoropyridine-4,5-diamine is a valuable intermediate, for example, in the synthesis of imidazopyridine derivatives.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent System | Key Features |

|---|---|

| H₂ / Pd/C | High efficiency; reduces both aromatic and aliphatic nitro groups. commonorganicchemistry.com |

| H₂ / Raney Nickel | Effective; often used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe / Acid (e.g., Acetic Acid) | Mild conditions; tolerates other reducible groups. commonorganicchemistry.com |

| SnCl₂ / Acid | Mild conditions; tolerates other reducible groups. commonorganicchemistry.com |

Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH)

Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH) is a method for the direct functionalization of C-H bonds in electron-deficient aromatic systems. researchgate.netresearchgate.net In nitroarenes, the nitro group activates the ring towards nucleophilic attack. The subsequent aromatization of the intermediate σ-adduct is achieved through oxidation, rather than the departure of a leaving group. thieme-connect.com

For this compound, the strong electron-withdrawing nature of the nitro group at the 5-position, augmented by the inductive effect of the fluorine at the 2-position, makes the pyridine ring highly electron-deficient. This electronic setup favors the attack of nucleophiles. The primary sites for nucleophilic attack on a 5-nitropyridine scaffold are typically the C2 and C6 positions. However, in this specific molecule, the C2 position is substituted with a fluorine atom and the C4 position with an amino group. This leaves the C3 and C6 positions as potential sites for ONSH reactions.

The amination of 3-nitropyridines has been shown to proceed at the position para to the nitro group via an ONSH mechanism. researchgate.net While the fluorine atom at C2 is a potential leaving group for standard SNAr reactions, ONSH offers a pathway to functionalize C-H bonds directly. The reaction of this compound with strong nucleophiles, such as carbanions or amides in the presence of an oxidant (like atmospheric oxygen), could potentially lead to substitution at the C6 or C3 position. researchgate.netresearchgate.net The regioselectivity would be influenced by steric and electronic factors.

Table 1: Plausible ONSH Reactions of this compound

| Nucleophile | Reagents/Conditions | Potential Product(s) | Notes |

| Phenylamide | LiHMDS, air (O₂) | 2-Fluoro-6-(phenylamino)-5-nitropyridin-4-amine | Amination occurs ortho to the nitro group. thieme-connect.com |

| Sulfonyl-stabilized carbanion | Base (e.g., t-BuOK) | 6-Alkyl-2-fluoro-5-nitropyridin-4-amine | Alkylation via vicarious nucleophilic substitution (VNS) is a related process. nih.govacs.org |

Derivatization via the Amino Group and Pyridine Nitrogen

The presence of a primary amino group and a pyridine nitrogen atom allows for a variety of derivatization reactions, primarily through acylation and alkylation.

Acylation and Alkylation Reactions

The amino group at the C4 position of this compound is a primary site for acylation and alkylation reactions. These transformations are standard methods for modifying the properties of aminopyridines. However, the nucleophilicity of the amino group is expected to be diminished by the electron-withdrawing effect of the ortho-nitro group.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is useful for introducing a variety of functional groups onto the molecule.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. The reaction may require forcing conditions due to the reduced nucleophilicity of the amino group. Furthermore, alkylation of the pyridine nitrogen can occur, leading to the formation of N-alkylpyridinium salts. nih.govgoogle.com The site of alkylation (exocyclic amino group vs. endocyclic pyridine nitrogen) can often be controlled by the choice of reagents and reaction conditions.

Table 2: Representative Acylation and Alkylation Reactions

| Reagent | Reaction Type | Conditions | Product |

| Acetyl chloride | Acylation | Pyridine, 0°C to rt | N-(2-Fluoro-5-nitropyridin-4-yl)acetamide |

| Benzoyl chloride | Acylation | Triethylamine, CH₂Cl₂ | N-(2-Fluoro-5-nitropyridin-4-yl)benzamide |

| Methyl iodide | Alkylation | K₂CO₃, DMF | 2-Fluoro-N-methyl-5-nitropyridin-4-amine and/or 4-Amino-2-fluoro-1-methyl-5-nitropyridinium iodide |

| Benzyl bromide | Alkylation | NaH, THF | N-Benzyl-2-fluoro-5-nitropyridin-4-amine and/or 4-Amino-1-benzyl-2-fluoro-5-nitropyridinium bromide |

Formation of Hydrazide and Other Nitrogen-Containing Derivatives

The primary amino group of this compound serves as a handle for the synthesis of various nitrogen-containing derivatives, including hydrazides. While direct conversion to a hydrazide is not a single-step process, a multi-step sequence can be envisioned based on established methodologies for the conversion of primary amines to hydrazines. acs.orgorganic-chemistry.org

One potential route involves the conversion of the amine to a more elaborate structure that can then be transformed into a hydrazine (B178648) derivative. For instance, the amine could be reacted to form an N-substituted glycine, which can then be nitrosated and cyclized to a sydnone (B8496669). Acid hydrolysis of the sydnone would yield the corresponding hydrazine. acs.org Subsequently, the hydrazine can be acylated to form the desired hydrazide.

Another approach could involve the diazotization of the amino group followed by reduction to form the hydrazine. The resulting hydrazine can then be reacted with an acylating agent to yield a hydrazide derivative. psu.edu The synthesis of hydrazide-hydrazone derivatives from hydrazines is also a well-established field. mdpi.com

Table 3: Hypothetical Synthesis of a Hydrazide Derivative

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | N-Glycine formation | Ethyl chloroacetate, NaHCO₃ | Ethyl 2-((2-fluoro-5-nitropyridin-4-yl)amino)acetate |

| 2 | Nitrosation | NaNO₂, HCl | Ethyl 2-((2-fluoro-5-nitropyridin-4-yl)(nitroso)amino)acetate |

| 3 | Sydnone formation | Acetic anhydride | 3-(2-Fluoro-5-nitropyridin-4-yl)sydnone |

| 4 | Hydrazine formation | Acid hydrolysis (e.g., HCl) | (2-Fluoro-5-nitropyridin-4-yl)hydrazine |

| 5 | Hydrazide formation | Acetyl chloride, base | N'-(2-Fluoro-5-nitropyridin-4-yl)acetohydrazide |

Ring Transformations and Expansion Reactions Involving Pyridine Frameworks

Electron-deficient pyridine rings, such as the one in this compound, are susceptible to ring transformation reactions. These reactions typically involve the nucleophilic addition to the pyridine ring, followed by ring-opening and subsequent re-cyclization to form a new heterocyclic or carbocyclic system. nih.govresearchgate.net

The presence of the nitro group makes the pyridine ring behave as a synthetic equivalent of other reactive species. For instance, dinitropyridones have been shown to undergo three-component ring transformations with ketones and ammonia (B1221849) sources to yield functionalized nitropyridines or nitroanilines. nih.govresearchgate.net While this compound is not a pyridone, the principle of nucleophilic attack leading to ring-opening is applicable.

Reaction with strong nucleophiles, particularly those capable of adding to the ring and initiating a cascade of bond cleavages and formations, could lead to novel ring systems. For example, reactions of 5-nitropyrimidines with amidines have been shown to result in a pyrimidine-to-pyridine ring transformation. acs.org Similar reactivity could be explored for this compound with appropriate nucleophiles, potentially leading to the formation of different heterocyclic frameworks.

Table 4: Potential Ring Transformation Pathways

| Reactant(s) | Conditions | Potential Outcome | Underlying Principle |

| Ketone + Ammonia source | High temperature | Ring-opening and re-cyclization to form a substituted nitroaniline derivative. | Acting as a synthon for a more complex building block. researchgate.net |

| Active methylene (B1212753) compounds | Strong base | Formation of a new heterocyclic ring system by incorporation of the active methylene unit. | Nucleophilic attack followed by intramolecular cyclization. nii.ac.jp |

Role of 2 Fluoro 5 Nitropyridin 4 Amine As a Synthetic Building Block and Intermediate

As a Key Synthon in Complex Organic Synthesis

The strategic placement of activating and directing groups makes 2-Fluoro-5-nitropyridin-4-amine a valuable synthon for the assembly of complex molecular architectures. The fluorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, a reaction facilitated by the electron-withdrawing nitro group at the 5-position. This reactivity allows for the introduction of a wide range of substituents at this position.

Nitropyridines, in general, are recognized as important precursors in the synthesis of bioactive molecules. nih.gov For instance, derivatives of 2-amino-5-nitropyridine (B18323) are key intermediates in the synthesis of peptide deformylase inhibitors, such as LBM-415, which exhibit potent antimicrobial activity. google.com The synthesis of such complex molecules often relies on the predictable reactivity of intermediates like this compound to build the desired molecular framework.

The amino group at the 4-position can act as a directing group and can be further functionalized, providing another handle for synthetic manipulation. This combination of reactive sites allows for a stepwise and controlled elaboration of the pyridine (B92270) core, making it an integral component in the total synthesis of natural products and their analogues.

Utilization in the Construction of Diverse Heterocyclic Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the construction of various fused and substituted heterocyclic systems. The strategic positioning of the fluoro, nitro, and amino groups allows for a range of cyclization strategies to form polycyclic structures.

One notable application involves the use of related nitropyridine derivatives in cascade reactions to form complex heterocyclic frameworks. For example, nitropyridine-substituted isoxazolones have been shown to undergo rearrangements to form imidazo[1,2-a]pyridines and indoles. chemicalbook.com This type of transformation highlights the potential of the nitropyridine scaffold to participate in intramolecular cyclizations, leading to the formation of novel heterocyclic systems. Such scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The ability to generate molecular diversity from a common precursor is a key advantage in drug discovery and development.

Precursor for Advanced Pyridine Derivatives with Specific Substitution Patterns

This compound serves as a versatile precursor for the synthesis of advanced pyridine derivatives with precisely controlled substitution patterns. The high reactivity of the fluorine atom toward nucleophilic displacement allows for the introduction of a wide array of functional groups at the 2-position. This reaction is often highly regioselective due to the activating effect of the nitro group.

For instance, the reaction of 2-fluoro-5-nitropyridine with various nucleophiles, such as amines and alcohols, leads to the formation of N-substituted and O-substituted 2-amino-5-nitropyridines, respectively. researchgate.net This straightforward functionalization provides access to a library of substituted pyridines that can be further elaborated.

Furthermore, the nitro group can be readily reduced to an amino group, which can then be diazotized or otherwise modified, opening up another avenue for diversification. This sequential functionalization strategy is exemplified in the synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors, where nucleophilic displacement of a halide on a nitropyridine ring is a key step in the synthetic route. nih.govacs.org The ability to selectively modify the pyridine ring at multiple positions makes this compound a powerful tool for creating tailored molecules with specific electronic and steric properties for various applications, including as kinase inhibitors. nih.gov

Methodological Applications in the Synthesis of Radiolabeled Pyridines

The development of radiolabeled compounds, particularly those containing fluorine-18 ([¹⁸F]), is of paramount importance for positron emission tomography (PET) imaging. The synthesis of [¹⁸F]-labeled pyridines is a challenging but critical area of research for the development of novel PET tracers. This compound and its analogues are valuable precursors in the methodological development of such radiolabeling strategies.

The electron-deficient nature of the pyridine ring, enhanced by the nitro group, facilitates nucleophilic aromatic substitution with [¹⁸F]fluoride. While direct labeling of this compound via isotopic exchange is one possibility, a more common strategy involves the use of a precursor with a good leaving group, such as a nitro or trimethylammonium group, at the position to be labeled.

A relevant example is the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a potential PET radioligand for imaging potassium channels. biorxiv.org This was achieved through an isotope exchange method starting from the corresponding 3-fluoro-5-methyl-4-nitropyridine N-oxide, followed by reduction of the nitro and N-oxide groups. biorxiv.org This methodology, which involves the radiofluorination of a nitropyridine precursor, is directly applicable to the development of labeling strategies for compounds structurally similar to this compound. The synthesis of acetylene-bearing 2-[¹⁸F]fluoropyridines from 2-trimethylammoniumpyridinyl precursors for conjugation to biomolecules further illustrates the importance of substituted pyridines in developing PET imaging agents. nih.gov

The following table summarizes the key reactions and applications of this compound and related compounds discussed in this article.

| Section | Application/Reaction | Reactant/Precursor | Product Type | Significance |

| 4.1 | Complex Organic Synthesis | 2-Amino-5-nitropyridine derivatives | Peptide deformylase inhibitors (e.g., LBM-415) | Access to bioactive molecules. google.com |

| 4.2 | Heterocyclic Scaffold Construction | Nitropyridine-substituted isoxazolones | Imidazo[1,2-a]pyridines and indoles | Generation of diverse and novel heterocyclic systems. chemicalbook.com |

| 4.3 | Synthesis of Advanced Derivatives | 2-Fluoro-5-nitropyridine | N-substituted 2-amino-5-nitropyridines | Creation of tailored molecules with specific properties. researchgate.net |

| 4.3 | Kinase Inhibitor Synthesis | 4-Chloro-nitropyridine derivatives | Imidazo[4,5-b]pyridine-based kinase inhibitors | Development of potential therapeutic agents. nih.govacs.org |

| 4.4 | Radiolabeled Pyridine Synthesis | 3-Fluoro-5-methyl-4-nitropyridine N-oxide | [¹⁸F]5-methyl-3-fluoro-4-aminopyridine | Development of PET imaging agents for neurological targets. biorxiv.org |

| 4.4 | Prosthetic Group Synthesis | 2-Trimethylammoniumpyridinyl precursors | Acetylene-bearing 2-[¹⁸F]fluoropyridines | [¹⁸F]-labeling of biomolecules for PET imaging. nih.gov |

Advanced Spectroscopic and Structural Characterization Methodologies

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular vibrations of 2-Fluoro-5-nitropyridin-4-amine.

In analogous nitro-substituted pyridine (B92270) derivatives, such as 2-amino-5-nitropyridine (B18323), the nitro group (NO₂) exhibits strong absorption bands in the FT-IR spectrum. Typically, the asymmetric NO₂ stretching vibration appears around 1520 cm⁻¹, while the symmetric stretching vibration is observed near 1340 cm⁻¹. For 2-amino-5-nitropyridine pentaborate, the FT-IR spectrum shows strong and broad bands in the 3600-3000 cm⁻¹ region, which are attributed to –OH stretching. researchgate.net The N-H stretching vibrations of the amino group are typically observed in the range of 3500–3000 cm⁻¹ for primary aromatic amines. researchgate.netcore.ac.uk Specifically, in a related compound, the N-H asymmetric and symmetric stretching vibrations are assigned to bands around 3550 cm⁻¹ and 3452 cm⁻¹, respectively. core.ac.uk The C-N stretching vibrations for aromatic amines are generally found in the 1382-1266 cm⁻¹ region. core.ac.ukresearchgate.net

Theoretical and experimental studies on similar molecules, like 2-amino-3-methyl-5-nitropyridine (B21948), have utilized FT-IR and FT-Raman spectroscopy to perform complete vibrational assignments. nih.gov These analyses, often supported by density functional theory (DFT) calculations, provide a detailed understanding of the fundamental vibrational modes of the molecule. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for Functional Groups in Compounds Structurally Similar to this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 | |

| Nitro (NO₂) | Symmetric Stretch | ~1340 | |

| Amino (N-H) | Asymmetric Stretch | ~3550 | core.ac.uk |

| Amino (N-H) | Symmetric Stretch | ~3452 | core.ac.uk |

| Carbon-Nitrogen (C-N) | Stretch | 1266-1382 | core.ac.ukresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR, ¹⁹F-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.

¹H-NMR Spectroscopy

In ¹H-NMR spectra of related aminonitropyridines, the amino (-NH₂) protons typically resonate as a broad singlet. For instance, in 4-Methyl-3-nitropyridin-2-amine, the -NH₂ protons appear around δ 6.5–7.0 ppm. The aromatic protons are generally observed further downfield, between δ 8.0–9.0 ppm, due to the deshielding effect of the electron-withdrawing nitro group. The exact chemical shifts are influenced by the specific substitution pattern on the pyridine ring.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the attached substituents. In pyridine itself, the carbon atoms have characteristic chemical shifts that are perturbed by the introduction of the fluoro, nitro, and amino groups. researchgate.net For example, in 2-fluoropyridine, the carbon atom bonded to fluorine (C2) shows a significant downfield shift, while other ring carbons are also affected. spectrabase.com The electron-withdrawing nitro group generally causes a downfield shift for the carbon it is attached to and other carbons in conjugation, while the electron-donating amino group tends to cause an upfield shift for the carbon it is attached to.

¹⁹F-NMR Spectroscopy

¹⁹F-NMR spectroscopy is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. scholaris.ca The position of the fluorine resonance in the ¹⁹F-NMR spectrum of this compound will be influenced by the electronic effects of the amino and nitro groups on the pyridine ring. Studies on other fluorinated pyridines demonstrate the utility of ¹⁹F-NMR in characterizing their structure and electronic properties. scholaris.canih.govspectrabase.com

Table 2: Representative NMR Data for Structurally Related Pyridine Derivatives

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Reference |

| ¹H | Aromatic protons in nitropyridines | δ 8.0–9.0 | |

| ¹H | Amino (-NH₂) protons | δ 6.5–7.0 | |

| ¹³C | Pyridine ring carbons | δ 120-150 | researchgate.net |

| ¹⁹F | Fluoropyridines | Varies with substitution | scholaris.caspectrabase.com |

X-ray Crystallography for Solid-State Structure Determination (Single-Crystal and Powder X-ray Diffraction)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Both single-crystal and powder X-ray diffraction (XRD) techniques are applicable to this compound.

Single-crystal X-ray diffraction analysis of a suitable crystal would provide accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. aalto.fi Studies on similar compounds, like 2-amino-5-nitropyridinium trifluoroacetate (B77799) and 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, have successfully employed this technique to elucidate their crystal structures. aalto.firesearchgate.net These studies reveal how the molecules pack in the crystal lattice and the nature of non-covalent interactions that stabilize the structure.

Powder X-ray diffraction (P-XRD) is useful for characterizing the crystalline nature of a bulk sample and can be used for phase identification. researchgate.net For instance, P-XRD has been used to study the crystallinity of 2-amino-5-nitropyridine pentaborate salts. researchgate.netresearchgate.net

Mass Spectrometry Techniques (LC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it suitable for analyzing the purity of the compound and identifying any byproducts from its synthesis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), which allows for the determination of the elemental composition of the molecule. rsc.org This is a powerful tool for confirming the molecular formula of this compound. For example, HRMS has been used to confirm the formation of products in reactions involving 2-fluoro-5-nitropyridine. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. The presence of the chromophoric nitro group and the auxochromic amino group on the pyridine ring will significantly influence the position and intensity of these absorption bands. nist.gov Studies on related compounds, such as 2-amino-3-methyl-5-nitropyridine and 2-amino-5-nitropyridinium trifluoroacetate, have utilized UV-Vis spectroscopy to investigate their electronic properties. nih.govresearchgate.net The analysis of the UV-Vis spectrum, often complemented by theoretical calculations, can provide insights into the electronic structure and conjugation within the molecule. nih.gov

Table 3: Summary of Spectroscopic and Structural Analysis Techniques for this compound

| Technique | Information Obtained |

| FT-IR/FT-Raman | Functional group identification, molecular vibrations |

| ¹H, ¹³C, ¹⁹F NMR | Detailed molecular structure, atomic connectivity, and electronic environment |

| X-ray Crystallography | Precise solid-state structure, bond lengths, bond angles, intermolecular interactions |

| Mass Spectrometry (LC-MS, HRMS) | Molecular weight determination, elemental composition, fragmentation patterns |

| UV-Vis Spectroscopy | Electronic transitions, conjugation, chromophoric and auxochromic effects |

Q & A

Basic Research Questions

Q. What established synthetic routes are used to prepare 2-Fluoro-5-nitropyridin-4-amine, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For example, nitration at the 5-position can be achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C), followed by fluorination via halogen exchange (e.g., using KF in polar aprotic solvents like DMF at 80–100°C). Purification often employs recrystallization from ethanol or methanol to isolate the crystalline product . Key parameters include stoichiometric control of nitrating/fluorinating agents, reaction time, and temperature to avoid over-nitration or side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features are diagnostic?

- Methodological Answer :

- ¹H/¹⁹F NMR : The fluorine atom at C2 causes deshielding of adjacent protons (e.g., H3 and H6), splitting into distinct multiplets. The nitro group at C5 further perturbs the electronic environment, shifting aromatic protons downfield (δ 8.5–9.0 ppm). ¹⁹F NMR typically shows a singlet near δ -110 ppm .

- IR Spectroscopy : Strong absorption bands for nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine (3350–3300 cm⁻¹, N-H stretching) groups confirm functionalization .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H]⁺ peaks corresponding to the molecular ion (C₅H₄FN₃O₂, m/z ~158).

Q. How can researchers optimize purification to achieve high-purity this compound?

- Methodological Answer : Recrystallization from ethanol or acetonitrile is preferred due to the compound’s moderate solubility in hot solvents and poor solubility at room temperature. Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) resolves co-eluting byproducts. Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound, and what refinement challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction (e.g., using a Bruker D8 Venture diffractometer) reveals bond lengths, angles, and dihedral deviations. For example, the nitro group’s planarity with the pyridine ring (dihedral angle <10°) and hydrogen-bonding networks (N-H⋯O/F interactions) stabilize the crystal lattice. Refinement in SHELXL requires careful handling of thermal displacement parameters for fluorine atoms, which exhibit anisotropic motion. Hydrogen atoms are placed geometrically and refined using a riding model. R-factors below 0.05 indicate high precision .

Q. What strategies address contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer : Discrepancies may arise from competing electron-withdrawing effects (nitro vs. fluorine groups) altering the ring’s electronic profile. To resolve this:

- Perform DFT calculations (e.g., Gaussian09) to map electrostatic potential surfaces and predict reactive sites.

- Experimentally screen catalysts (e.g., Pd(PPh₃)₄ vs. CuI) and bases (K₂CO₃ vs. Cs₂CO₃) in Suzuki-Miyaura couplings.

- Analyze regioselectivity via LC-MS and compare with computational predictions .

Q. How does the electronic environment of this compound influence its application in synthesizing heterocyclic derivatives?

- Methodological Answer : The nitro group acts as a meta-directing electrophile, while the fluorine atom at C2 enhances electrophilic substitution at C3/C6. For example, nucleophilic aromatic substitution (SNAr) with amines at C4 (activated by fluorine’s −I effect) yields pyridoimidazole derivatives. Reactivity is monitored via in-situ ¹⁹F NMR to track fluorine displacement kinetics .

Data Contradiction Analysis

Q. How should researchers troubleshoot inconsistent yields in the fluorination step of this compound synthesis?

- Methodological Answer : Low yields often stem from incomplete halogen exchange or competing hydrolysis. Mitigation strategies include:

- Using anhydrous KF and rigorously dried solvents (e.g., DMF stored over molecular sieves).

- Incorporating phase-transfer catalysts (e.g., 18-crown-6) to enhance fluoride nucleophilicity.

- Optimizing reaction time (8–12 hours) via GC-MS monitoring to halt before byproduct formation .

Methodological Tables

| Parameter | Nitration | Fluorination |

|---|---|---|

| Reagents | HNO₃/H₂SO₄ (1:3 v/v) | KF, DMF |

| Temperature | 0–5°C | 80–100°C |

| Time | 2–4 hours | 8–12 hours |

| Key Byproducts | Dinitro derivatives | Hydrolyzed pyridones |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.